molecular formula C7H8ClFN2O B7934048 3-Amino-4-fluorobenzamide hydrochloride

3-Amino-4-fluorobenzamide hydrochloride

Cat. No.: B7934048
M. Wt: 190.60 g/mol
InChI Key: ZFLXUHZMMMLEEO-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzamide hydrochloride is a fluorinated aromatic amide derivative with the molecular formula C₇H₇ClFN₂O (molecular weight: ~190.6 g/mol when accounting for the hydrochloride salt). The free base form, 3-amino-4-fluorobenzamide, has a molecular weight of 154.14 g/mol and a CAS number of 943743-25-7 . Its structure features a benzamide core substituted with an amino group at the 3-position and fluorine at the 4-position. Commercial data indicate moderate demand, with annual sales of 212 bottles for the free base and 62 bottles for its benzoic acid hydrochloride analog .

Properties

IUPAC Name

3-amino-4-fluorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,9H2,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLXUHZMMMLEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluorobenzamide hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 3-nitro-4-fluoroaniline.

    Reduction: The nitro group in 3-nitro-4-fluoroaniline is reduced to an amino group, yielding 3-amino-4-fluoroaniline.

    Acylation: 3-amino-4-fluoroaniline is then acylated with benzoyl chloride to form 3-amino-4-fluorobenzamide.

    Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-Amino-4-fluorobenzamide hydrochloride may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-4-fluorobenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Insights :

  • Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which may increase lipophilicity but risks off-target toxicity .
  • Amide vs. Imidamide/Carboxylic Acid: The amide group in 3-amino-4-fluorobenzamide supports hydrogen bonding, critical for target binding, while imidamides (e.g., 3-fluorobenzimidamide hydrochloride) exhibit stronger basicity, altering pharmacokinetics .

Physicochemical Properties

Solubility and Stability

  • 3-Amino-4-fluorobenzamide hydrochloride: Hydrochloride salts generally improve aqueous solubility compared to free bases. However, its benzoic acid analog (CAS 3799-24-4) shows higher solubility in polar solvents due to the ionizable carboxylic acid group .
  • 3-Fluorobenzimidamide hydrochloride : The imidamide group increases basicity (pKa ~10–12), leading to higher solubility in acidic media but instability in alkaline conditions .

Thermal and Optical Properties

Data gaps exist for the target compound, but fluorinated analogs typically exhibit:

  • Melting Points : ~200–250°C (common for aromatic hydrochlorides).
  • UV-Vis Absorbance: Fluorine’s inductive effect shifts λmax to shorter wavelengths compared to non-fluorinated analogs .

Enzyme Inhibition Potential

  • Target Compound : The amide group facilitates interactions with serine hydrolases or kinases, as seen in related benzamide inhibitors (e.g., PARP inhibitors) .
  • 3-Fluorobenzimidamide hydrochloride : The imidamide moiety mimics transition states in enzymatic reactions, enhancing inhibitory potency against proteases .

Commercial and Regulatory Aspects

  • Demand : The free base (943743-25-7) has higher annual sales (212 bottles) than its benzoic acid derivative (62 bottles), suggesting preferential use in amide-focused research .
  • Regulatory Status : Most analogs are classified as laboratory chemicals without stringent regulatory controls, though chlorinated derivatives (e.g., 852839-94-2) require hazard labeling due to irritant properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-fluorobenzamide hydrochloride, and how can purity ≥97% be achieved?

  • Methodology : Synthesis typically involves amidation of 3-amino-4-fluorobenzoic acid using coupling agents (e.g., HATU or EDC) in anhydrous conditions. Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) is critical. Purity ≥97% is achievable through iterative recrystallization, as noted in commercial-grade preparations .

Q. Which spectroscopic techniques are most reliable for characterizing 3-Amino-4-fluorobenzamide hydrochloride?

  • Methodology :

  • NMR : 1^1H NMR should show a singlet for the amide proton (~10.5 ppm) and distinct aromatic signals split by fluorine coupling (e.g., 3JFH^3J_{F-H} ~8–12 Hz). 19^{19}F NMR will confirm the para-fluoro substitution (~-110 to -120 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive mode should display [M+H]+^+ at m/z 155.1 (free base) or [M+Cl]^- at m/z 191.5 (hydrochloride form).
  • FT-IR : Amide C=O stretch (~1650–1680 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) are key markers .

Q. What safety protocols are essential for handling 3-Amino-4-fluorobenzamide hydrochloride?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water and remove contaminated clothing. Store in a dry, cool environment away from oxidizing agents. Refer to SDS guidelines for halogenated aromatic compounds .

Advanced Research Questions

Q. How can conflicting solubility data for 3-Amino-4-fluorobenzamide hydrochloride in polar vs. non-polar solvents be resolved?

  • Methodology : Conduct systematic solubility tests under controlled conditions (e.g., 25°C, inert atmosphere). Use HPLC to quantify dissolved fractions. Conflicting reports may arise from hydrate formation or impurities; differential scanning calorimetry (DSC) can identify polymorphic transitions .

Q. What strategies enhance regioselective functionalization of 3-Amino-4-fluorobenzamide hydrochloride for drug discovery?

  • Methodology :

  • Protection of the amino group with Boc or Fmoc to direct electrophilic substitution to the fluorine-adjacent position.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 4-fluoro position, leveraging palladium catalysts (e.g., Pd(PPh3_3)4_4) .

Q. How does the fluorine substituent influence bioactivity in enzyme inhibition studies?

  • Methodology : Compare inhibition constants (KiK_i) of 3-Amino-4-fluorobenzamide hydrochloride against non-fluorinated analogs (e.g., 3-Aminobenzamide). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues, while its small size minimizes steric hindrance. Molecular docking (e.g., AutoDock Vina) can validate binding modes .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points (e.g., 210–215°C vs. 220–225°C)?

  • Methodology : Verify purity via HPLC (>99%) and thermal analysis (DSC/TGA). Differences may arise from hydrate/anhydrous forms or decomposition during heating. Use controlled heating rates (1–2°C/min) and inert atmospheres to ensure accuracy .

Application-Oriented Questions

Q. What role does 3-Amino-4-fluorobenzamide hydrochloride play in PARP (Poly-ADP Ribose Polymerase) inhibition studies?

  • Methodology : As a PARP-1/2 inhibitor, it competes with NAD+^+ at the catalytic site. Use fluorescence-based assays (e.g., ELISA with anti-pADPr antibodies) to quantify inhibition. Compare IC50_{50} values with olaparib controls .

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